![molecular formula C15H23NO B14132584 1-Cyclohexyl-1-azaspiro[4.5]dec-2-en-4-one CAS No. 89044-59-7](/img/structure/B14132584.png)
1-Cyclohexyl-1-azaspiro[4.5]dec-2-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-1-azaspiro[4.5]dec-2-en-4-one is a spirocyclic compound characterized by a unique structure that includes a cyclohexyl group and an azaspiro ring system. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-1-azaspiro[4.5]dec-2-en-4-one typically involves a multi-step process. One common method includes the gold-catalyzed spirocyclization of substrates with internal alkyne substituents. This reaction proceeds via a cascade of 1,2- or 1,3-acyloxy migration, Nazarov cyclization, 6-endo-dig cyclization, and 1,5-acyl migration to yield the desired azaspiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-1-azaspiro[4.5]dec-2-en-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by metal catalysts, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation techniques, often resulting in the formation of reduced spirocyclic compounds.
Substitution: Substitution reactions can occur at various positions on the spirocyclic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Metal catalysts such as palladium or platinum.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original spirocyclic compound.
Scientific Research Applications
1-Cyclohexyl-1-azaspiro[4.5]dec-2-en-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1-azaspiro[4.5]dec-2-en-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: A similar spirocyclic compound used as an insecticide.
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones: Compounds with similar spirocyclic structures and potential biological activities.
Uniqueness
1-Cyclohexyl-1-azaspiro[45]dec-2-en-4-one is unique due to its specific cyclohexyl and azaspiro ring system, which imparts distinct chemical and biological properties
Properties
CAS No. |
89044-59-7 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
1-cyclohexyl-1-azaspiro[4.5]dec-2-en-4-one |
InChI |
InChI=1S/C15H23NO/c17-14-9-12-16(13-7-3-1-4-8-13)15(14)10-5-2-6-11-15/h9,12-13H,1-8,10-11H2 |
InChI Key |
HZHCNIQYZOBVQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=CC(=O)C23CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B14132503.png)
![2-((3,4-dichlorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14132507.png)

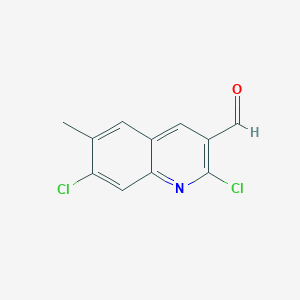
methanone](/img/structure/B14132518.png)
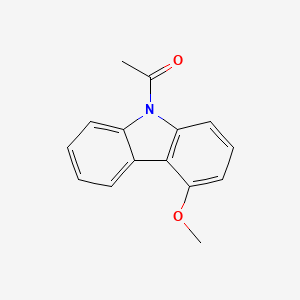
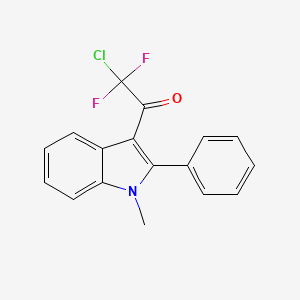
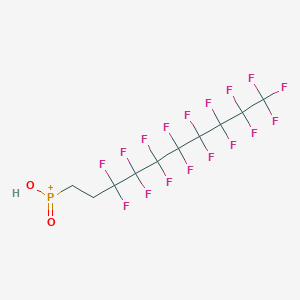
![5,8-Dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14132561.png)
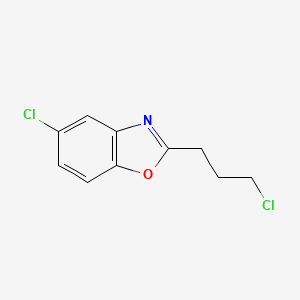
![2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B14132567.png)

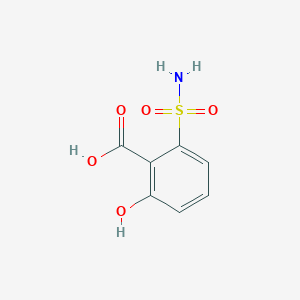
![Ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate](/img/structure/B14132602.png)
